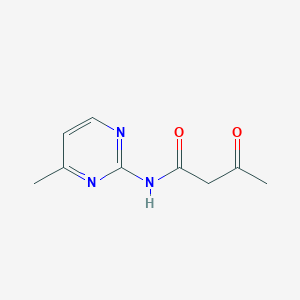

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Vue d'ensemble

Description

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide typically involves the reaction of 4-methylpyrimidine-2-carboxylic acid with an appropriate amine under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to optimize the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amide Group

The amide functionality in N-(4-methylpyrimidin-2-yl)-3-oxobutanamide participates in displacement reactions under acidic or basic conditions. For example:

-

Chlorination : Treatment with POCl₃ converts the amide to a reactive 7-chloride intermediate (as seen in pyrazolo[1,5-a]pyrimidin-7-amine syntheses) .

-

Aminolysis : Reaction with amines (e.g., 2-pyridinemethanamine) displaces the amide group, forming secondary amines (Table 1) .

Table 1: Representative Reactions of the Amide Group

Cyclization Reactions via Ketone Participation

The 3-oxobutanamide moiety facilitates cyclization under catalytic or thermal conditions:

-

Pyrazolo[1,5-a]pyrimidine Formation : Condensation with substituted pyrazoles forms fused heterocycles via enolate intermediates .

-

Coumarin Analog Synthesis : In reactions mimicking coumarin formation, the ketone may engage in Knoevenagel condensations with aldehydes (e.g., p-tolualdehyde) .

Mechanistic Pathway:

-

Deprotonation of the α-carbon adjacent to the ketone.

-

Electrophilic attack by an aldehyde or activated carbonyl.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The 4-methylpyrimidin-2-yl group undergoes regioselective modifications:

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds similar to "N-(4-methylpyrimidin-2-yl)-3-oxobutanamide":

Kinase Inhibition and Drug Development

- Kinases as Therapeutic Targets Protein kinases are enzymes that regulate cell growth, survival, and differentiation, and are important in various diseases, including cancer . Kinase inhibitors are valuable for cancer intervention and drug development .

- Pyrazolyl-N-arylpyrimidin-2-amines: Substituted bicyclic heteroaryl compounds, such as 4-pyrazolyl-N-arylpyrimidin-2-amines, can modulate kinase activity and are potentially useful in treating immune-related diseases, skin disorders, myeloid proliferative disorders, and cancer .

Examples of Related Compounds and Their Applications

- Pyrido[2,3-d]pyrimidine Derivatives: These compounds have potential therapeutic applications .

- Pyrimidine Compounds: Compounds with a pyrimidine base are useful in treating diseases associated with aberrant activity of protein kinases . They may be effective against cancers driven by mutations in the PI3 kinase pathway .

- 3-(Pyridine-3-yl)-2-oxazolidinone derivatives: Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone show antibacterial activity . Pyridine heterocycles are widely used in small molecule drugs due to their stability and ease of bonding .

- N-(4-Methylpyridin-2-yl)-3-oxobutanamide: N-(4-Methylpyridin-2-yl)-3-oxobutanamide is an amide that exists as cis or trans isomers due to rotation about the C=N bond. It has spectroscopic properties and is soluble in acetone and dichloromethane .

Structure-Based Optimization

- medicinal chemistry optimization can produce compounds with enzyme inhibition at <100 nM concentrations .

- The combination of a carboxylic acid attached to a heterocycle led to the synthesis of compounds 34 and 35 , and the pyridyl acid 35 displayed an IC 50 of 1.08 μM and a 10-fold potency improvement over 2 .

Other relevant information

Mécanisme D'action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-methylpyrimidin-2-yl)-3-oxopropanamide: Similar structure but with a shorter carbon chain.

N-(4-methylpyrimidin-2-yl)-3-oxopentanamide: Similar structure but with a longer carbon chain.

N-(4-methylpyrimidin-2-yl)-3-hydroxybutanamide: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Activité Biologique

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring which is known for its role in various biological processes. Its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, demonstrating its potential as a therapeutic agent. Below are key findings from recent studies:

-

Antimicrobial Activity :

- In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been compared favorably against standard antibiotics like penicillin and ciprofloxacin, indicating its potential as an alternative treatment option for resistant strains .

- Enzyme Inhibition :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy:

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyrimidine | Enhances binding affinity to target enzymes |

| Alteration of carbonyl position | Affects the potency against microbial strains |

| Variations in substituents | Modulates selectivity towards different kinases |

Studies have indicated that small modifications in the structure can lead to significant changes in biological activity, highlighting the importance of ongoing research in this area .

Case Study 1: Antitumor Activity

A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 6.92 to 8.99 µM. The compound was found to induce cell cycle arrest at the S phase and activate caspase pathways, leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against mycobacterial strains and showed comparable effectiveness to isoniazid, a first-line tuberculosis treatment. This suggests that this compound could serve as a promising candidate for developing new antimycobacterial agents .

Propriétés

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-4-10-9(11-6)12-8(14)5-7(2)13/h3-4H,5H2,1-2H3,(H,10,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIIQFTZUBLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-70-2 | |

| Record name | 2-Acetoacetamido-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.